molecular formula C23H28N6O3 B2626261 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1172512-96-7

8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2626261
CAS RN: 1172512-96-7
M. Wt: 436.516
InChI Key: VDVQMKIUXALGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Crystal Structure

Compounds with structural similarities, such as various pyrazole and purine derivatives, are frequently synthesized for their unique chemical and physical properties. The study by Meskini et al. (2010) demonstrates the synthesis of a related compound, highlighting the importance of these processes in developing new chemical entities with potential applications in medicinal chemistry and material science. The crystal packing and interactions, such as C—H⋯O interactions, are of particular interest for understanding the compound's structural stability and reactivity (Meskini et al., 2010).

Antidepressant Properties

Related chemical structures have been explored for their pharmacological properties, including antidepressant effects. For example, Khaliullin et al. (2018) synthesized a compound with antidepressant activity, indicating the potential of similar structures in contributing to the development of new therapeutic agents (Khaliullin et al., 2018).

Supramolecular Structures

Research on supramolecular structures of similar compounds has been conducted to understand their potential applications in nanotechnology and material science. Trilleras et al. (2008) investigated hydrogen-bonded supramolecular structures, which could have implications for designing new materials with specific properties (Trilleras et al., 2008).

Adenosine Receptor Antagonism

Elzein et al. (2006) synthesized a series of purine derivatives as A2B adenosine receptor antagonists, highlighting the relevance of similar structures in developing drugs targeting adenosine receptors, which could have various therapeutic applications, including in cardiovascular diseases and cancer (Elzein et al., 2006).

Anticancer and Antimicrobial Activities

Several studies have focused on the synthesis and evaluation of pyrazole and purine derivatives for their anticancer and antimicrobial activities. For example, Ashour et al. (2012) described the synthesis of triazino and triazolo[4,3-e]purine derivatives, testing them for anticancer, anti-HIV, and antimicrobial activities. These efforts underline the potential of similar structures in drug discovery and development (Ashour et al., 2012).

properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-7-ethyl-1-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-6-16-13-17(7-2)29(25-16)22-24-20-19(27(22)8-3)21(30)28(23(31)26(20)4)14-15-9-11-18(32-5)12-10-15/h9-13H,6-8,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQMKIUXALGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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